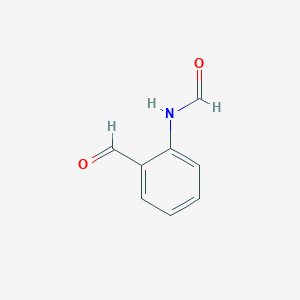

N-(2-formylphenyl)formamide

描述

Historical Context and Initial Academic Interest in N-(2-formylphenyl)formamide

While the specific historical timeline of the initial synthesis and discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for aromatic aldehydes and formamides. The initial academic interest in this compound likely stemmed from its potential as a key intermediate in the synthesis of heterocyclic compounds. Early investigations would have focused on exploring the reactivity of its dual functional groups to construct fused ring systems, which are prevalent in many biologically active molecules and functional materials. The development of reactions like the Vilsmeier-Haack reaction, which provides a route to formyl-substituted aromatics, indirectly contributed to the accessibility and subsequent study of compounds like this compound. wikipedia.org

Structural Features of this compound and Their Implications for Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and their spatial arrangement. solubilityofthings.com The presence of an aldehyde group (-CHO) and a formamide (B127407) group (-NHCHO) on adjacent carbon atoms of the phenyl ring creates a unique reactive environment.

Key Structural Features:

Electrophilic Aldehyde Carbonyl: The carbon atom of the aldehyde group is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Formamide Nitrogen: The nitrogen atom of the formamide group possesses a lone pair of electrons, rendering it nucleophilic.

Ortho-Positioning: The proximity of the aldehyde and formamide groups allows for intramolecular reactions, facilitating the formation of cyclic structures.

Aromatic Ring: The benzene (B151609) ring can participate in electrophilic aromatic substitution reactions, although its reactivity is influenced by the electronic effects of the attached formyl and formamido groups.

These features imply a rich and varied chemical reactivity. The compound can undergo reactions typical of aldehydes, such as condensation and oxidation, as well as reactions characteristic of amides. smolecule.com Crucially, the ortho-positioning enables intramolecular cyclization reactions, often triggered by the reaction of one functional group, which then brings the second group into a favorable position to react. This intramolecular assistance is a cornerstone of its utility in synthesis.

This compound as a Versatile Synthon and Building Block in Chemical Transformations

The true strength of this compound lies in its role as a versatile synthon, a molecular fragment that can be readily incorporated into a larger molecule. Its bifunctional nature allows it to participate in a variety of synthetic strategies, particularly in the construction of heterocyclic systems.

One of the most prominent applications of this compound and its derivatives is in the synthesis of quinolines and their analogues. mdpi.comorganic-chemistry.orgchemijournal.com For instance, it can serve as a precursor to N-(2-acylaryl)amides, which are key intermediates in the Camps cyclization reaction for the synthesis of quinolin-4-ones. mdpi.com The aldehyde group can be transformed into various other functionalities, further expanding its synthetic potential.

Furthermore, this compound is a valuable building block in multicomponent reactions (MCRs). researchgate.netpreprints.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and the dual reactivity of this compound makes it an ideal candidate for such transformations. researchgate.net Its ability to act as both an electrophile (via the aldehyde) and a nucleophile (via the formamide) allows for the rapid assembly of complex molecular architectures.

Recent research has also highlighted its role in the synthesis of other important heterocyclic scaffolds, such as 4H-3,1-benzoxazin-4-ones. mdpi.comresearchgate.net These examples underscore the compound's significance as a readily available and adaptable starting material for generating molecular diversity.

Scope and Objectives of Academic Research on this compound

Academic research surrounding this compound is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary focus is on devising new and efficient synthetic routes that utilize this compound as a key starting material. This includes the development of novel cyclization strategies, participation in new types of multicomponent reactions, and the use of modern catalytic systems to enhance reaction efficiency and selectivity. researchgate.netrsc.org

Synthesis of Biologically Active Molecules: Given that many heterocyclic compounds derived from this synthon exhibit interesting biological properties, a significant portion of research is dedicated to the synthesis of novel compounds with potential therapeutic applications. mdpi.comopenmedicinalchemistryjournal.comamazonaws.com This includes the preparation of libraries of related compounds for high-throughput screening.

Exploration of Reaction Mechanisms: A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Computational studies, alongside experimental work, are employed to elucidate the intricate pathways of its reactions. copernicus.orgau.dkresearchgate.netresearchgate.net

Applications in Materials Science: The unique structural and electronic properties of molecules derived from this compound also make them interesting candidates for applications in materials science, such as in the development of dyes and functional polymers. solubilityofthings.comopenmedicinalchemistryjournal.com

In essence, ongoing research aims to fully exploit the synthetic potential of this versatile molecule, pushing the boundaries of organic synthesis and contributing to the development of new functional molecules with diverse applications.

Interactive Data Tables

Below are interactive tables summarizing key properties and reactions of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO2 uni.luechemi.comnih.govepa.gov |

| Molecular Weight | 149.15 g/mol echemi.com |

| Appearance | White to off-white crystalline powder solubilityofthings.com |

| State at Room Temperature | Solid solubilityofthings.com |

| Hydrogen Bond Donor Count | 1 echemi.com |

| Hydrogen Bond Acceptor Count | 2 echemi.com |

| Rotatable Bond Count | 2 echemi.com |

| Topological Polar Surface Area | 46.2 Ų echemi.com |

| Solubility | Generally soluble in polar solvents like water, methanol, and DMSO. solubilityofthings.com |

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Product Class | Significance |

|---|---|---|

| Camps Cyclization (via N-(2-acylaryl)amides) | Quinolines, Quinolones mdpi.com | Access to a core heterocyclic scaffold with broad biological activity. |

| Intramolecular Oxidative Cyclization | 4H-3,1-benzoxazin-4-ones mdpi.com | Synthesis of another important class of bioactive heterocyclic compounds. |

| Multicomponent Reactions | Diverse complex heterocycles researchgate.net | Efficient and atom-economical construction of molecular complexity. |

| Reductive Amination/Cyclization | 3,4-dihydroquinazolinones diva-portal.org | Formation of fused heterocyclic systems with potential pharmaceutical applications. |

Structure

3D Structure

属性

IUPAC Name |

N-(2-formylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-6H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIMSPYDDGDCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274269 | |

| Record name | N-(2-formylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25559-38-0 | |

| Record name | N-(2-formylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Formylphenyl Formamide

Chemo- and Regioselective Synthesis of N-(2-formylphenyl)formamide

The synthesis of this compound requires precise control to ensure the desired functional groups are installed correctly, avoiding unwanted side reactions.

Condensation Reactions and Formylation Strategies for this compound Formation

The direct formation of this compound can be achieved through the formylation of 2-aminobenzaldehyde (B1207257). This approach is a classic example of a condensation reaction where the amino group reacts with a formylating agent.

A variety of formylating agents can be employed for this transformation. nih.gov A common and practical method involves the use of formic acid. scispace.com The reaction between an amine and formic acid can be driven to completion by removing the water generated during the condensation, often by azeotropic distillation using a Dean-Stark trap with a solvent like toluene (B28343). nih.govscispace.com This method is advantageous due to the low cost of formic acid and the relatively straightforward procedure. scispace.com

Another widely used and highly efficient formylating agent is acetic formic anhydride (B1165640) (AFA), which can be generated in situ from acetic anhydride and formic acid. nih.gov AFA is very reactive and allows for the formylation of amines, including anilines, under mild conditions and often with excellent yields, typically reaching completion in a short time. nih.gov

Other formylation strategies include the use of chloral, which reacts with primary amines to yield formamides and chloroform (B151607) as a byproduct, or activated formic esters. nih.govscispace.com The choice of reagent depends on the substrate's reactivity, desired reaction conditions, and tolerance of other functional groups.

Table 1: Comparison of Formylation Agents for Amine Conversion

| Formylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Formic Acid | Toluene, reflux with Dean-Stark trap | Inexpensive, suitable for general use. scispace.com | Requires heating and water removal. nih.gov |

| Acetic Formic Anhydride (AFA) | Generated in situ, often at low temperatures (-20°C to room temp). nih.gov | High reactivity, rapid reaction, excellent yields. nih.gov | Sensitive to moisture, cannot be stored. scispace.com |

| Chloral | Low temperature | Excellent yields for basic amines. nih.gov | Reagent is toxic. scispace.com |

| Triethyl orthoformate | In water, with a catalytic amount of sodium formate (B1220265) | Can be performed in aqueous media. nih.gov | May require specific catalysts. |

Multistep Synthetic Routes to this compound from Functionalized Anilines

Multistep syntheses provide a versatile approach to this compound, starting from readily available functionalized anilines. This strategy allows for the construction of the target molecule when the direct precursor, 2-aminobenzaldehyde, is not easily accessible or is unstable. A representative route could start from 2-nitrotoluene (B74249).

Oxidation: The methyl group of 2-nitrotoluene is first oxidized to an aldehyde group to form 2-nitrobenzaldehyde (B1664092). This can be accomplished using various oxidizing agents, such as manganese dioxide or ceric ammonium (B1175870) nitrate.

Reduction: The nitro group of 2-nitrobenzaldehyde is then selectively reduced to an amino group to yield 2-aminobenzaldehyde. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation. Care must be taken to avoid the reduction of the aldehyde group.

Formylation: Finally, the resulting 2-aminobenzaldehyde is formylated using one of the methods described in section 2.1.1, such as reaction with formic acid or acetic formic anhydride, to produce this compound. nih.gov

This multistep approach offers flexibility, as various substituents can be present on the initial aniline (B41778) ring and carried through the reaction sequence, allowing for the synthesis of diverse derivatives of this compound. rsc.org

Preparation of this compound via Derivatization of Precursors

This compound can also be prepared through the chemical modification of precursor molecules that already contain a significant portion of the final structure.

One such strategy involves the Rh-catalyzed C-H amidation of benzaldehydes using dioxazolones as the nitrogen source. acs.org In this method, a transient directing group, formed in situ from the benzaldehyde (B42025) and an aniline, directs the rhodium catalyst to activate a C-H bond at the ortho position. The subsequent reaction with a dioxazolone introduces the amide functionality, yielding N-(2-formylphenyl)benzamides. acs.org While this produces a benzamide (B126) rather than a formamide (B127407), a similar principle using a formylating equivalent could theoretically yield the target molecule.

Another approach involves the use of N-(2-formylphenyl)trifluoroacetamides as starting materials. These can be used in environmentally friendly methods, for instance with PEG-400 as a reusable solvent, to synthesize other heterocyclic structures like 2-aroylindoles. ijrpr.com This indicates that the N-(2-formylphenyl)amide scaffold is a stable and accessible precursor for further derivatization.

The compound itself serves as a key intermediate in the synthesis of more complex heterocyclic systems, such as benzo[b] smolecule.competerhuylab.denaphthyridin-5(10H)-ones, highlighting its role as a derivatizable precursor. researchgate.net

Novel and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of formamides, including this compound.

Catalyst-Mediated and Green Chemistry Methodologies

Green chemistry aims to reduce waste, avoid hazardous substances, and improve energy efficiency. ijrpr.comwiley-vch.de In formamide synthesis, this translates to using catalysts instead of stoichiometric reagents, employing safer solvents, and designing processes that minimize byproducts. matanginicollege.ac.inmdpi.com

Catalytic Approaches:

Iodine Catalysis: Molecular iodine has been shown to be an effective catalyst for the N-formylation of amines with formic acid under solvent-free conditions. nih.gov This method is attractive due to the low cost and low toxicity of the catalyst.

Lewis Base Catalysis: Simple formamides, such as 1-formylpyrrolidine, can act as potent Lewis base catalysts in certain transformations, showcasing the potential for autocatalysis or related catalytic cycles in formamide synthesis. peterhuylab.de

Transition Metal Catalysis: While often used for carbonylation reactions with CO2, transition metal catalysts (e.g., based on palladium, copper, or cobalt) can also facilitate N-formylation reactions under milder conditions than traditional methods. rsc.orgmdpi.com These catalysts can enable reactions at lower temperatures, saving energy. matanginicollege.ac.in

Green Solvents and Conditions:

The use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a key aspect of green chemistry. ijrpr.commatanginicollege.ac.in For example, a method for producing 3-unsubstituted 2-aroylindoles uses N-(2-formylphenyl)trifluoroacetamides in PEG-400, which serves as an effective and reusable solvent. ijrpr.com

Solvent-free reactions, where the reactants are heated together with a catalyst, represent an ideal green methodology by completely eliminating solvent waste. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. This involves systematically studying the effects of temperature, solvent, catalyst, and reaction time. rsc.org

Temperature: Temperature can significantly influence reaction rates and product distribution. For example, in some catalytic N-formylations using CO2 and a hydrosilane, lower temperatures (e.g., 50 °C) favor the formation of the desired formamide, while higher temperatures (e.g., 100 °C) can lead to over-reduction and the formation of methylated byproducts. rsc.org

Solvent: The choice of solvent can dramatically affect reaction yield. In catalytic formylations, polar aprotic solvents like DMF or DMA often give high yields, whereas other solvents like acetonitrile (B52724) or toluene may be inactive. rsc.org In traditional condensation reactions using formic acid, using toluene or xylene with a Dean-Stark trap is significantly more effective than benzene (B151609) or running the reaction neat. scispace.com

Reaction Time: Monitoring the reaction (e.g., by TLC) allows for quenching it at the optimal time to maximize product yield and prevent the formation of degradation products. scispace.com

Table 2: Illustrative Impact of Reaction Parameters on Formylation

| Parameter | Condition A | Outcome A | Condition B | Outcome B | Source |

|---|---|---|---|---|---|

| Solvent | Benzene with Dean-Stark trap | 40% yield | Toluene with Dean-Stark trap | 98% yield | scispace.com |

| Temperature | 100 °C | Over-reduction to methylated product | 50 °C | High yield of formylated product | rsc.org |

| Base | Triethylamine (TEA) | Lower yield | Cesium Carbonate (Cs2CO3) | Better yield | diva-portal.org |

| Catalyst Anion (TBA salt) | Tetrabutylammonium chloride (TBAC) | 65% yield (20h) | Tetrabutylammonium fluoride (B91410) (TBAF) | 99% yield (6h) | rsc.org |

Reactivity and Mechanistic Investigations of N 2 Formylphenyl Formamide Transformations

Chemical Reactivity of the Aldehyde and Amide Moieties in N-(2-formylphenyl)formamide

The chemical behavior of this compound is dominated by the interplay of its formyl and formamide (B127407) functionalities. solubilityofthings.com These groups can react independently or in concert to afford a variety of products.

The formyl group (-CHO) in this compound is a classic electrophilic center. The carbon atom of the carbonyl is susceptible to attack by nucleophiles. This reactivity is fundamental to many of its transformations. tcichemicals.com

Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with a wide range of nucleophiles. For instance, it can react with amines to form imines, which can be intermediates in cyclization reactions. diva-portal.org The reaction with organometallic reagents like Grignard or organolithium compounds can lead to the formation of secondary alcohols. tcichemicals.com

Wittig Reaction: The formyl group is amenable to the Wittig reaction, allowing for the conversion of the aldehyde into an alkene. This provides a route to extend the carbon chain and introduce new functional groups. tcichemicals.com

Reductive Amination: The formyl group can be transformed into an amine through reductive amination. This process involves the initial formation of an imine with an amine, followed by reduction. tcichemicals.com

The electrophilic nature of the formyl group is a key feature in its synthetic utility, serving as a handle for constructing more complex molecular architectures.

The formamide linkage (-NHCHO) also possesses distinct reactivity. The nitrogen atom can act as a nucleophile, while the carbonyl carbon is electrophilic.

N-Alkylation and N-Arylation: The amide nitrogen can be alkylated or arylated under appropriate conditions, although this can sometimes be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group.

Hydrolysis: Under acidic or basic conditions, the formamide can be hydrolyzed to the corresponding 2-aminobenzaldehyde (B1207257).

Vilsmeier-Haack Type Reactions: The formamide moiety can participate in reactions analogous to the Vilsmeier-Haack reaction, where it can be activated with reagents like phosphorus oxychloride to form a Vilsmeier reagent, which is a potent electrophile. wikipedia.org

Dehydration to Isonitriles: In some cases, formamides can be dehydrated to form isonitriles, which are highly reactive intermediates for various synthetic transformations.

The amide group's ability to be functionalized or transformed provides another layer of synthetic versatility to this compound.

Intramolecular Cyclization Reactions and Heterocyclic Scaffolds derived from this compound

One of the most significant applications of this compound is its use as a precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions. diva-portal.orgmdpi.comguidechem.com The ortho positioning of the formyl and formamide groups is ideal for facilitating ring closure.

This compound and its derivatives are key intermediates in the synthesis of a variety of fused nitrogen heterocycles, which are important scaffolds in medicinal chemistry and materials science. kit.edusemanticscholar.orgmdpi.comorganic-chemistry.org

Quinazolines and Quinazolinones: this compound can be readily converted to quinazoline (B50416). guidechem.com Furthermore, it serves as a precursor for the synthesis of quinazolinone derivatives. For example, reaction with amines can lead to the formation of 3,4-dihydroquinazolinones. diva-portal.org Copper-catalyzed aerobic oxidative coupling reactions can also be employed to synthesize quinazolinones from related starting materials. researchgate.net

Quinoline-4-ones: Through a Camps-type cyclization, N-(2-acylaryl)amides, which can be derived from precursors like this compound, can be converted into quinolin-4-ones. mdpi.com

Benzoxazinones: Intramolecular oxidative cyclization of N-(2-formylphenyl)amides, using reagents like tert-butyl hydroperoxide (TBHP) and a cobalt catalyst, can afford 4H-3,1-benzoxazin-4-one derivatives. mdpi.com

Indolo[2,1-a]isoquinolines and Cryptotackieine: this compound has been utilized in the synthesis of more complex heterocyclic systems like the indolo[2,1-a]isoquinoline ring system. wits.ac.za

The following table summarizes some of the heterocyclic scaffolds derived from this compound and its derivatives.

| Heterocyclic Scaffold | Synthetic Method | Reference(s) |

| Quinazoline | Cyclization of this compound | guidechem.com |

| 3,4-Dihydroquinazolinones | Reaction with amines | diva-portal.org |

| Quinazolinones | Copper-catalyzed aerobic oxidative coupling | researchgate.net |

| Quinolin-4-ones | Camps cyclization | mdpi.com |

| 4H-3,1-Benzoxazin-4-ones | Intramolecular oxidative cyclization | mdpi.com |

| Indolo[2,1-a]isoquinolines | Multi-step synthesis | wits.ac.za |

The mechanisms of these cyclization reactions often involve a sequence of steps that take advantage of the dual functionality of the starting material.

Imine Formation and Cyclization: A common pathway involves the initial reaction of the formyl group with a nitrogen nucleophile (either from an external reagent or from the amide itself after a transformation) to form an imine. This is followed by an intramolecular nucleophilic attack from the amide nitrogen or a related functional group onto the imine carbon, leading to ring closure. diva-portal.org

Aza-Wittig Reaction: In some syntheses, an aza-Wittig reaction can be a key step. This involves the reaction of an iminophosphorane with a carbonyl group to form an imine and triphenylphosphine (B44618) oxide. This can be a powerful method for constructing the heterocyclic ring. acs.org

Radical Cyclization: In certain cases, radical-mediated cyclizations can be employed. For instance, an aryl radical could be generated, which then undergoes an intramolecular cyclization. acs.org

Transition-Metal Catalyzed Cyclizations: Many modern methods utilize transition metal catalysts (e.g., copper, palladium) to facilitate the cyclization. researchgate.netorganic-chemistry.org These catalysts can activate the substrates and promote bond formation under milder conditions. For example, copper can catalyze tandem C-H/N-H activation and cyclization. researchgate.net

The precise mechanism can vary depending on the specific reactants, catalysts, and reaction conditions employed.

Intermolecular Reactions and Role as a Bifunctional Reagent

Beyond intramolecular reactions, this compound can act as a bifunctional reagent in intermolecular reactions, where both the aldehyde and amide functionalities participate in the reaction with other molecules.

Reactions with Active Methylene (B1212753) Compounds: this compound can react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in condensations like the Knoevenagel condensation. sioc-journal.cn These reactions typically involve the formyl group as the electrophile. researchgate.netorganic-chemistry.orgmdpi.com The product of such a condensation can then potentially undergo further reactions involving the formamide group.

Multicomponent Reactions: Its bifunctional nature makes it a suitable component for multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This can lead to the efficient construction of diverse molecular scaffolds.

Synthesis of Fused Heterocycles: It can be used in reactions with other bifunctional molecules to build fused heterocyclic systems. For example, its reaction with a compound containing two nucleophilic sites could lead to the formation of a new ring fused to the benzene (B151609) ring of the this compound.

The ability of this compound to engage in both intramolecular and intermolecular reactions, leveraging the reactivity of both its functional groups, underscores its importance as a versatile building block in organic synthesis.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. frontiersin.org While this compound is not typically a direct starting component in classical named MCRs like the Ugi or Passerini reactions, its structure represents a valuable scaffold for preparing substrates for such transformations or for participating in MCR-like convergent syntheses. illinois.edunih.gov

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that generate α-amino acylamides and α-acyloxycarboxamides, respectively. illinois.edunih.gov The synthesis of isocyanides often begins with formamides, which are dehydrated to provide the key isocyano group. semanticscholar.org this compound can be converted into 2-formylphenyl isocyanide, a bifunctional component poised for subsequent cyclization reactions after an initial MCR.

Research has demonstrated that formamide itself can serve as a C1 building block in MCRs to construct heterocyclic systems like quinazolinones, which are prevalent in medicinal chemistry. researchgate.netbeilstein-journals.org For instance, the Niementowski quinazoline synthesis involves the reaction of anthranilic acids with formamides. researchgate.net this compound, as a pre-functionalized aromatic formamide, is an ideal candidate for variations of these MCRs, leading to diverse and complex heterocyclic frameworks.

| MCR Type / Strategy | Role of this compound | Potential Product Class | Key Transformation |

|---|---|---|---|

| Isocyanide-based MCRs (e.g., Ugi) | Precursor to 2-formylphenyl isocyanide | Functionalized α-amino amides | Dehydration of the formamide group to an isocyanide. semanticscholar.org |

| Niementowski-type Synthesis | Direct reactant (as a formamide source) | Substituted Quinazolines / Benzodiazepines | Condensation and cyclization involving the formamide and aldehyde groups. researchgate.net |

| Domino Reactions | Reactant in a multi-step sequence | Fused Heterocyclic Systems | Reaction of one functional group followed by intramolecular cyclization of the other. researchgate.net |

Coupling and Annulation Reactions Involving this compound

The dual functionality of this compound makes it a versatile substrate for coupling and annulation reactions, which are powerful methods for constructing complex polycyclic systems. Annulation, the formation of a new ring onto an existing molecule, can often be achieved through intramolecular reactions that leverage the proximity of the formyl and formamide groups.

A notable application is the synthesis of N,N-dialkyl-oxobenzo[b]naphthyridine-carbothioamides. semanticscholar.orgresearchgate.net This multi-step synthesis begins with this compound and proceeds through several key intermediates. The sequence involves the reaction with a chloropyridine, oxidation, and subsequent conversion of the formamide to an isothiocyanate. This intermediate then undergoes coupling with a secondary amine to form a thiourea (B124793) derivative, which is cyclized via treatment with sodium hydride in an annulation step to yield the final polycyclic product. semanticscholar.org

| Initial Reactant (Chloropyridine) | Amine Coupling Partner | Final Product Class | Reported Yield |

|---|---|---|---|

| 2-chloropyridine | Various secondary amines | N,N-dialkyl-5-oxobenzo[b] researchgate.netcopernicus.orgnaphthyridine-10(5H)-carbothioamides | Satisfactory to Good |

| 3-chloro-4-lithiopyridine | Various secondary amines | N,N-dialkyl-5-oxobenzo[b] researchgate.netsolubilityofthings.comnaphthyridine-10(5H)-carbothioamides | Satisfactory to Good |

| 4-chloro-3-lithiopyridine | Various secondary amines | N,N-dialkyl-10-oxobenzo[b] researchgate.netbham.ac.uknaphthyridine-5(10H)-carbothioamides | Satisfactory to Good |

Furthermore, related N-(2-formylphenyl)amides can undergo intramolecular oxidative cyclization to construct 4H-3,1-benzoxazin-4-ones. mdpi.com Similarly, N-(2-formylphenyl)sulfonamides have been used in one-pot intramolecular condensation reactions with nitrobenzyl bromides to access 2-(2-nitrophenyl)indole derivatives, showcasing another pathway for annulation. rsc.org

Kinetic and Thermodynamic Aspects of this compound Reactivity

While experimental kinetic and thermodynamic data for many reactions of this compound are scarce, computational studies have provided significant insights, particularly concerning its formation in atmospheric chemistry. researchgate.netau.dk

Detailed computational modeling has investigated the atmospheric oxidation of indole (B1671886) initiated by hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.orgresearchgate.netau.dkcopernicus.org These studies have identified this compound as a product, providing the first theoretical evidence for the chemical identity of a C8H7NO2 mass peak observed in experimental measurements of indole oxidation. researchgate.netcopernicus.org

The proposed mechanism involves the initial reaction of indole with •OH or •Cl radicals to form indole radicals. These radicals subsequently react with molecular oxygen (O2) to produce peroxy radicals. au.dk It is the subsequent transformation of these peroxy radicals that leads to the formation of this compound, among other products like organonitrates and alkoxy radicals. copernicus.org Quantum chemical calculations have been used to determine the energetics of these reaction pathways. researchgate.net

| Reaction Step | Description | Calculated Energetic Data (kcal/mol) |

|---|---|---|

| Indole + •OH | Initial radical addition/abstraction | Multiple pathways with varying activation energies (Ea). The addition of •OH to the pyrrole (B145914) ring is a dominant pathway. researchgate.net |

| Indole Radicals + O2 | Formation of peroxy radicals | These reactions are typically fast and barrierless. researchgate.net |

| Peroxy Radicals Transformation | Ring-opening and rearrangement | Complex potential energy surfaces lead to various products, including this compound. researchgate.netau.dk |

These theoretical investigations are crucial as they not only explain the formation of observed atmospheric compounds but also highlight the stability and potential reaction pathways of molecules like this compound under specific oxidative conditions. researchgate.net The studies also noted that despite the formation of N-centered radicals from indole, the subsequent production of carcinogenic nitrosamines was not observed in these specific oxidation pathways. au.dk

Advanced Spectroscopic Characterization and Structural Analysis of N 2 Formylphenyl Formamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamic behavior of N-(2-formylphenyl)formamide in solution. solubilityofthings.commdpi.com It provides invaluable insights into the connectivity of atoms and the conformational dynamics of the molecule.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in complex molecules like this compound. arxiv.org HSQC correlates the chemical shifts of directly bonded protons and heteronuclei (typically ¹³C or ¹⁵N), providing clear atom-to-atom connectivity information. arxiv.org This is crucial for distinguishing between the various aromatic and formyl protons and their corresponding carbon atoms.

In the case of formamide (B127407) derivatives, the presence of cis and trans isomers due to restricted rotation around the C-N amide bond can lead to the observation of two distinct sets of signals in the NMR spectrum. nih.gov 2D NMR is essential for assigning these separate signals to each specific isomer. For instance, a study on a related formamide-containing compound in solution identified a 3:2 ratio of cis to trans isomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on predictive models and data from similar formamide compounds, as specific experimental data for this compound was not available in the search results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl CHO | 8.3 - 8.6 | 160 - 165 |

| Aldehyde CHO | 9.8 - 10.1 | 190 - 195 |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 |

| Amide NH | 8.0 - 8.5 (broad) | - |

Variable Temperature (VT) NMR is a powerful technique used to study dynamic molecular processes such as conformational exchange and tautomerism. numberanalytics.comresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the rate of these processes. ox.ac.uk

For this compound, VT-NMR can be employed to study the rotational barrier of the formamide group. At low temperatures, the rotation is slow on the NMR timescale, resulting in separate, sharp signals for the cis and trans conformers. mdpi.com As the temperature increases, the rate of rotation increases. This leads to the broadening of the signals, and eventually, at a high enough temperature (the coalescence temperature), the signals for the two conformers merge into a single, time-averaged signal. researchgate.netresearchgate.net This phenomenon allows for the calculation of the energy barrier for the rotational process. mdpi.com

Furthermore, VT-NMR can be used to investigate potential tautomeric equilibria, such as the one between the formamide and the corresponding iminol form. mdpi.comrsc.orgresearchgate.net Changes in temperature can shift the equilibrium, leading to observable changes in the NMR spectrum and providing thermodynamic data about the relative stabilities of the tautomers. numberanalytics.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

In the crystalline state, molecules of this compound are likely to be involved in extensive hydrogen bonding. The N-H group of the formamide is a hydrogen bond donor, while the oxygen atoms of the formyl and aldehyde groups act as hydrogen bond acceptors. researchgate.net These interactions can lead to the formation of specific supramolecular architectures, such as chains or sheets. researchgate.netresearchgate.net

Table 2: Typical Hydrogen Bond Geometries in Formamide-Containing Crystals

This table presents typical ranges for hydrogen bond parameters based on studies of similar molecules, as specific crystallographic data for this compound was not found.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=C | ~ 0.86 | 1.8 - 2.2 | 2.7 - 3.1 | 150 - 180 |

| C-H···O=C | ~ 0.95 | 2.2 - 2.6 | 3.2 - 3.6 | 140 - 170 |

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. mdpi.com For this compound, key conformational features include the planarity of the phenyl ring and the relative orientation of the formyl and aldehyde substituents. The formamide group itself is generally planar due to delocalization of the nitrogen lone pair into the carbonyl group. rsc.org

The dihedral angle between the plane of the phenyl ring and the plane of the formamide group is a critical conformational parameter. In related structures, the formamide group is often twisted out of the plane of the aromatic ring. researchgate.net This twist is a result of steric hindrance and electronic effects. The solid-state conformation provides a low-energy snapshot of the molecule, which can be compared with computational models and data from solution-state studies. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the nature of chemical bonds within a molecule. scispace.comnih.gov

FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups present. The positions of these bands are sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding. rsc.org

Key vibrational modes include:

N-H stretch: Typically observed in the range of 3300-3500 cm⁻¹, this band is often broad in the presence of hydrogen bonding. libretexts.org

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to a characteristic band around 2850-2750 cm⁻¹. libretexts.org

C=O stretches: The spectrum will show two distinct carbonyl stretching bands. The aldehyde C=O stretch is typically found around 1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower frequency, usually between 1650 and 1680 cm⁻¹, due to resonance. fiveable.me

N-H bend (Amide II band): This vibration, coupled with C-N stretching, is found around 1550 cm⁻¹.

Aromatic C=C stretches: These appear in the 1450-1600 cm⁻¹ region. libretexts.org

Shifts in the N-H and C=O stretching frequencies can provide evidence for the strength and nature of hydrogen bonding in the solid state. rsc.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

This table is based on typical ranges for the indicated functional groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3500 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |

| Aldehyde (C-H) | Stretch | 2810 - 2850 & 2710 - 2750 |

| Aromatic (C-H) | Stretch | 3010 - 3100 |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 |

| Aldehyde (C=O) | Stretch | 1690 - 1715 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Advanced Mass Spectrometry for Fragmentation Patterns and Mechanistic Insights

Advanced mass spectrometry (MS) techniques, particularly those involving soft ionization methods like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are indispensable for the detailed structural elucidation of organic molecules such as this compound. While specific, detailed experimental fragmentation spectra for this compound are not extensively published in peer-reviewed literature, a comprehensive analysis of its fragmentation behavior can be postulated based on its functional groups and established principles of mass spectrometry. This analysis provides critical insights into the gas-phase ion chemistry of the molecule.

This compound possesses a molecular formula of C₈H₇NO₂ and a monoisotopic mass of approximately 149.048 g/mol . solubilityofthings.comszu.cz In a typical ESI-MS experiment, the compound is expected to be readily detected as a protonated molecule, [M+H]⁺, with a calculated m/z of 150.055, or as various adducts, such as the sodiated molecule [M+Na]⁺ at m/z 172.037. In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 148.040 would be observed.

Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) is expected to initiate fragmentation pathways characteristic of its three key structural components: the aromatic ring, the aldehyde group, and the formamide linkage. The fragmentation cascade provides a molecular fingerprint, allowing for detailed structural confirmation and mechanistic understanding.

Postulated Fragmentation Pathways:

The primary fragmentation routes for the [M+H]⁺ ion of this compound are dictated by the lability of the formamide and aldehyde groups and the stability of the resulting fragment ions.

Loss of Water ([M+H-H₂O]⁺): A common fragmentation pathway for molecules containing both aldehyde and amide functionalities in close proximity is the facile loss of a water molecule (18 Da). This is often one of the most prominent initial fragmentation steps. The predicted m/z for this ion is 132.045. This dehydration can be rationalized by the interaction between the protonated formyl group and the amide, leading to a stable cyclic ion.

Loss of Carbon Monoxide ([M+H-CO]⁺): Aldehydes and formamides are both known to lose carbon monoxide (CO, 28 Da) upon fragmentation. libretexts.org The loss from the formyl group is a well-documented process for aromatic aldehydes. This would result in an ion at m/z 122.060. A subsequent loss of a second CO molecule from the remaining structure is also plausible.

Cleavage of the Formamide Group: The C-N bond of the formamide is susceptible to cleavage.

Loss of Formyl Radical (•CHO): Cleavage can lead to the loss of a formyl radical (29 Da), generating an ion at m/z 121.065, corresponding to protonated 2-aminobenzaldehyde (B1207257).

Loss of Formamide (CH₃NO): The entire formamide group can be cleaved, though this is generally less common as a primary fragmentation of the protonated molecule.

The interplay of these fragmentation channels provides a rich tapestry of information. The relative abundance of these fragment ions in a CID spectrum is dependent on the collision energy. At low energies, the most stable fragment, often resulting from water loss, would dominate. At higher energies, more extensive fragmentation, including cleavage of the aromatic ring, would occur.

The following data tables summarize the key predicted ions formed during the ESI-MS/MS analysis of this compound.

Table 1: Predicted Adducts and Molecular Ions in ESI-MS

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₈NO₂]⁺ | 150.055 |

| [M+Na]⁺ | [C₈H₇NO₂Na]⁺ | 172.037 |

Table 2: Predicted Major Fragment Ions from [M+H]⁺ in CID-MS/MS

| Fragment Ion | Proposed Neutral Loss | Calculated m/z of Fragment | Proposed Structure of Fragment |

|---|---|---|---|

| [C₈H₆NO]⁺ | H₂O | 132.045 | 2-Isocyanobenzaldehyde ion or cyclic equivalent |

| [C₇H₈NO]⁺ | CO | 122.060 | Protonated Phenylformamide ion |

| [C₇H₇N]⁺• | CO, CHO• | 93.058 | Aniline (B41778) radical cation |

| [C₇H₈N]⁺ | •CHO | 121.065 | Protonated 2-aminobenzaldehyde |

This theoretical fragmentation analysis, grounded in fundamental principles of mass spectrometry, provides a robust framework for identifying and characterizing this compound in complex mixtures, such as in studies of atmospheric chemistry or as an intermediate in organic synthesis. libretexts.orgdergipark.org.tr Experimental verification using high-resolution tandem mass spectrometry would be required to confirm the exact fragmentation pathways and relative ion intensities.

Computational and Theoretical Investigations of N 2 Formylphenyl Formamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of N-(2-formylphenyl)formamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, other chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of medium-sized organic molecules. For this compound, DFT calculations are crucial for understanding its conformational preferences, which arise from the rotation around single bonds, particularly the C-N amide bond and the C-C bond connecting the formyl group to the phenyl ring. These rotations can lead to different spatial arrangements of the formyl and formamide (B127407) groups, such as syn and anti conformers. acs.org Computational studies on related molecules, like 2-formyl-3-fluorophenylnitrene, have shown that different conformers can exhibit distinct chemical reactivities, a principle that applies to this compound as well. acs.org

DFT methods, such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are employed to optimize the geometry of these conformers and calculate their relative energies to determine the most stable forms. acs.orgscience.gov

Furthermore, DFT can be used to study the potential for tautomerism in the formamide group (keto-enol tautomerism). While specific studies on this compound are not widely published, research on the parent formamide molecule shows that DFT calculations can model the proton transfer process and the stabilizing influence of solvent molecules on different tautomers. pku.edu.cn Such studies provide a framework for understanding how the electronic environment of the phenyl ring and the formyl substituent might influence the tautomeric equilibrium of this compound.

Table 1: Overview of DFT Methods and Their Applications in Molecular Analysis This table is interactive. You can sort and filter the data.

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(2d,p) | Calculation of reaction pathways and energy barriers for conformers. | acs.org |

| M06-2X | 6-31+G(d,p) | Geometry optimization and harmonic vibrational frequency calculations. | copernicus.org |

| B3LYP | 6-311++G** | Investigation of tautomerization and solvent effects in formamide. | pku.edu.cn |

| ωB97XD | Def2-SVP | Investigation of structural reactivity, stability, and substituent effects. | acs.org |

Ab initio quantum chemistry methods, such as Møller–Plesset perturbation theory (MP2, MP3), provide a higher level of theory and are often used to benchmark results from DFT calculations. acs.orgmdpi.com These methods are valuable for obtaining precise information about the bonding properties and electron distribution within this compound.

Natural Bond Orbital (NBO) analysis is a key technique used with both DFT and ab initio outputs to interpret the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. acs.orgwisc.edu NBO analysis provides insights into the hybridization of atomic orbitals, the nature of chemical bonds (e.g., σ, π bonds), and charge transfer interactions between occupied and unoccupied orbitals, which stabilize the molecule.

The distribution of electron density and partial atomic charges can be quantified using various population analysis schemes, such as CHELPG (Charges from Electrostatic Potentials using a Grid-based method). acs.org This information is critical for understanding the molecule's reactivity, intermolecular interactions, and its molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 2: Data from Ab Initio and Related Analyses This table is interactive. You can sort and filter the data.

| Analysis Type | Information Obtained | Computational Method | Reference |

|---|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles. | MP2, MP3, DFT | acs.orgmdpi.com |

| Natural Bond Orbital (NBO) | Effective atomic charges, hybridization, donor-acceptor interactions. | MP2, DFT | acs.orgwisc.edu |

| Charge Population Analysis (e.g., CHELPG) | Partial atomic charges derived from electrostatic potential. | DFT, MP2 | acs.org |

| Atoms in Molecules (AIM) | Topological analysis of electron density to characterize bonding. | DFT | dntb.gov.ua |

| Frontier Molecular Orbitals (FMO) | Energies of HOMO and LUMO, predicting reactivity sites. | DFT, MP2 | acs.org |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. mun.ca For a molecule like this compound, which has several rotatable bonds, MD simulations can map the accessible conformational space and the energy barriers between different conformers. nih.govfrontiersin.org

MD simulations are particularly powerful for studying the influence of the environment, such as solvent effects. nih.gov this compound is soluble in polar solvents like water and dimethyl sulfoxide (B87167) (DMSO). solubilityofthings.com MD simulations can model the explicit interactions (e.g., hydrogen bonding) between the solute and solvent molecules, revealing how the solvent stabilizes certain conformations and influences the molecule's dynamic behavior. Techniques like replica-exchange molecular dynamics can enhance conformational sampling to overcome energy barriers and provide a more complete picture of the conformational landscape. mun.ca

Table 3: Objectives of Molecular Dynamics (MD) Simulations This table is interactive. You can sort and filter the data.

| Objective | Simulation Technique | Key Insights | Reference |

|---|---|---|---|

| Conformational Sampling | Replica-Exchange MD, Clustering Analysis | Identifies low-energy, probable conformations and the pathways between them. | mun.ca |

| Solvent Effects | Explicit or Implicit Solvent Models (e.g., TIP3P, GB) | Determines how solvent interactions (e.g., hydrogen bonds) affect conformational stability and dynamics. | nih.govsolubilityofthings.com |

| Thermodynamic Properties | Ensemble Averaging (NVT, NPT) | Calculates properties like free energy landscapes for different conformational states. | nih.govnih.gov |

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are indispensable for investigating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

A significant application of computational modeling for this compound has been in elucidating its formation pathway during the atmospheric oxidation of indole (B1671886). researchgate.net Quantum chemical calculations have been instrumental in modeling this complex reaction mechanism. copernicus.orgresearchgate.net

The process begins with the reaction of indole with hydroxyl (·OH) radicals, where the ·OH addition is the dominant pathway. researchgate.netdntb.gov.ua The resulting radicals react with molecular oxygen to form peroxy radicals. copernicus.orgresearchgate.net Subsequent computational modeling of the potential energy surface, using high-level methods like CBS-QB3, shows that these peroxy radicals undergo a series of transformations, including the opening of the nitrogen-containing ring, which ultimately leads to the formation of this compound. researchgate.netcopernicus.org These calculations successfully identified the key intermediates and transition states, providing a detailed, step-by-step mechanistic pathway. researchgate.net

The computational investigation of indole oxidation not only explained a reaction pathway but also demonstrated predictive power. The calculations provided the first theoretical evidence for the chemical identity of a C8H7NO2 mass peak that had been observed in atmospheric chemistry experiments, confirming it to be this compound. researchgate.netresearchgate.netdntb.gov.ua This highlights how theoretical studies can predict and confirm the products of complex reactions.

The unique structure of this compound, featuring both an aldehyde and an amide functional group, makes it a versatile building block for further chemical transformations. solubilityofthings.com Computational chemistry can be used to predict its reactivity in novel synthetic applications. By modeling potential reaction pathways, calculating activation barriers, and analyzing frontier molecular orbitals, researchers can predict the likely outcomes of reactions and guide the design of new synthetic methods. For instance, theoretical models could predict the selectivity of nucleophilic attack at the formyl carbon versus reactions involving the amide group under various catalytic conditions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

| Formamide |

| Water |

| Dimethyl sulfoxide (DMSO) |

| 2-formyl-3-fluorophenylnitrene |

Spectroscopic Property Prediction and Validation through Computational Methods

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and detailed analysis of molecules like this compound. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic properties, which can then be validated against experimental data. This approach is not only cost-effective but also offers profound insights into the electronic structure and vibrational modes of the molecule, aiding in the unambiguous assignment of spectral signals. For this compound, which has been identified as a product of indole oxidation, these computational techniques are crucial for confirming its structure among other potential isomers and degradation products. researchgate.netresearchgate.net

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by calculations to predict its spectroscopic parameters. Methods like DFT with functionals such as B3LYP and basis sets like 6-311G(d,p) are commonly employed for these purposes. acs.orgresearchgate.net The accuracy of these predictions is then benchmarked against experimentally recorded spectra.

Vibrational Spectroscopy (FT-IR) Analysis

Theoretical vibrational analysis is a cornerstone of computational spectroscopy. By calculating the harmonic vibrational frequencies using DFT, a theoretical FT-IR spectrum can be generated. These calculations identify the normal modes of vibration, providing a direct correlation to the absorption bands observed in an experimental spectrum. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental data. nih.govepj-conferences.org

For this compound, the key vibrational modes include the stretching of the carbonyl (C=O) groups in both the aldehyde and formamide functions, the N-H stretching and bending of the amide, and various vibrations associated with the aromatic ring. Computational analysis allows for precise assignment of these bands, which can often overlap in an experimental spectrum.

Below is a table comparing typical experimental FT-IR frequencies for relevant functional groups with theoretically predicted values for analogous molecules, illustrating the validation process.

Interactive Table: Comparison of Experimental and Theoretical FT-IR Frequencies

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Example Theoretical Value (cm⁻¹) (Scaled) | Reference |

| Aldehyde (Ar-CHO) | C=O Stretch | 1710 - 1685 | 1698 | niscpr.res.in |

| Aldehyde (Ar-CHO) | C-H Stretch | 2900 - 2820 | 2893 | niscpr.res.in |

| Amide (Ar-NH-CHO) | C=O Stretch (Amide I) | 1680 - 1630 | ~1650 | isca.me |

| Amide (Ar-NH-CHO) | N-H Stretch | 3350 - 3180 | 3526 (monomer) | imist.ma |

| Amide (Ar-NH-CHO) | N-H Bend | 1550 - 1510 | ~1500 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | ~1580 - 1450 | nih.gov |

| Aromatic Ring | C-H In-Plane Bend | 1300 - 1000 | ~1250 - 1050 | sapub.org |

Note: Theoretical values are examples from DFT calculations on similar structures and serve to illustrate the expected agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is the most common approach for calculating nuclear magnetic shielding constants. nih.govsharif.edu These calculated values are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). imist.ma This allows for a direct comparison between the predicted and experimental ¹H and ¹³C NMR spectra.

Such calculations are invaluable for assigning signals in complex molecules and for distinguishing between different isomers, such as the syn and anti rotamers that can exist in formamide derivatives due to restricted rotation around the C-N bond. nih.gov For this compound, GIAO-DFT calculations can predict the chemical shifts for each proton and carbon atom, confirming the connectivity and chemical environment.

The following table outlines the expected chemical shifts for this compound based on experimental data from analogous structures and the validation provided by computational predictions.

Interactive Table: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Nucleus | Predicted Chemical Shift (δ ppm) | Typical Experimental Shift (δ ppm) | Reference |

| Aldehyde Proton | ¹H | 9.8 - 10.1 | ~10.39 | researchgate.net |

| Formyl Proton | ¹H | 8.3 - 8.7 | ~8.5 (rotamer dependent) | rsc.org |

| Amide Proton (NH) | ¹H | 8.5 - 9.5 (broad) | ~9.0 (rotamer dependent) | rsc.org |

| Aromatic Protons | ¹H | 7.0 - 8.0 | 7.0 - 7.7 | researchgate.net |

| Aldehyde Carbon | ¹³C | 190 - 195 | ~189.5 | researchgate.net |

| Formyl Carbon | ¹³C | 160 - 165 | ~162 (rotamer dependent) | rsc.org |

| Aromatic Carbons | ¹³C | 115 - 140 | 115 - 140 | rsc.org |

Note: Values are based on DFT calculations and experimental data for compounds with similar functional groups.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comrsc.org TD-DFT calculations yield the vertical excitation energies and oscillator strengths (f) of electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λ_max), while the oscillator strength relates to the intensity of the absorption band. researchgate.net

These predictions are crucial for understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For this compound, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system or n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. Comparing the calculated spectrum with the experimental one helps validate the structural assignment, especially when differentiating between products of oxidation reactions. rsc.org

Interactive Table: TD-DFT Prediction of Electronic Transitions

| Transition Type | Orbitals Involved | Predicted λ_max (nm) (in solvent) | Expected Experimental Range (nm) | Reference |

| π → π | HOMO → LUMO | ~330 | 300 - 350 | sapub.org |

| π → π | Deeper π → π | ~270 | 250 - 290 | acs.org |

| n → π | n(O,N) → π* | ~350 (weak) | 330 - 370 | rsc.org |

Note: Predicted values are illustrative, based on TD-DFT calculations for aromatic aldehydes and amides. The inclusion of a solvent model (like IEFPCM) is crucial for accurate predictions. nih.govresearchgate.net

Applications of N 2 Formylphenyl Formamide in Advanced Organic Synthesis and Materials Science

N-(2-formylphenyl)formamide as a Precursor for Complex Organic Molecules

The strategic placement of a reactive aldehyde and a formamide (B127407) group in an ortho position on the benzene (B151609) ring makes this compound a valuable starting material for building intricate molecular frameworks. solubilityofthings.com This arrangement facilitates intramolecular cyclization reactions, leading to the efficient synthesis of various heterocyclic compounds.

Synthesis of Quinazoline (B50416) and Other Heterocyclic Ring Systems

This compound, also known as 2-formamidobenzaldehyde, is a key precursor in the synthesis of quinazolines, a class of nitrogen-containing heterocyclic compounds with significant pharmacological interest. The presence of the formamide group provides a source of nitrogen and carbon for the formation of the heterocyclic ring.

The synthesis of quinazolines from this compound typically involves a cyclocondensation reaction. In this process, the aldehyde group reacts with a nitrogen-containing reagent, such as an amine or ammonia (B1221849), to form an imine intermediate. Subsequent intramolecular cyclization, involving the formamide group, leads to the formation of the quinazoline ring system. Various synthetic strategies, including catalyst- and solvent-free methods, often promoted by microwave irradiation, have been developed to improve the efficiency and environmental friendliness of these reactions. nih.gov

Beyond quinazolines, the reactivity of this compound can be harnessed to construct other heterocyclic systems. The specific ring system formed depends on the choice of reactants and reaction conditions. For instance, multicomponent reactions involving this precursor can lead to the formation of diverse heterocyclic scaffolds. nih.gov

| Heterocyclic System | General Synthetic Approach | Key Features of this compound Utilized |

| Quinazolines | Cyclocondensation with amines or ammonia sources. nih.gov | Aldehyde for imine formation; Formamide for ring closure. |

| Fused Pyrimidones | Niementowski-type synthesis with suitable amino-amide precursors. researchgate.net | Formamide acts as a C1 feedstock for ring annulation. |

| Benzodiazepines | Reaction with appropriate difunctional reagents to form a seven-membered ring. | Bifunctional nature allows for the formation of larger ring systems. |

| Other N-Heterocycles | Multicomponent reactions with diverse reactants. frontiersin.org | Serves as a versatile building block for diversity-oriented synthesis. |

Strategies for the Construction of Diverse Molecular Scaffolds

The dual functionality of this compound allows for its use in various strategies aimed at constructing a wide array of molecular scaffolds. These strategies often rely on the sequential or one-pot transformation of its aldehyde and formamide groups.

One common strategy involves the initial transformation of the aldehyde group into a different functional group, followed by a cyclization reaction involving the formamide. This approach allows for the introduction of diversity at specific positions of the final molecule. Another strategy is the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and allows for the rapid generation of libraries of compounds with diverse molecular scaffolds.

The formamide moiety can also be hydrolyzed to an amino group, transforming the molecule into 2-aminobenzaldehyde (B1207257). This intermediate is a widely used precursor in the synthesis of various heterocycles, including quinolines and quinazolines, through reactions like the Friedländer annulation. organic-chemistry.org

Role in the Design and Synthesis of Ligands for Catalysis (Non-Biological Contexts)

While direct applications of this compound as a ligand precursor in non-biological catalysis are not extensively documented, its structural features suggest significant potential in this area. The ability to introduce nitrogen and oxygen donor atoms through derivatization makes it an attractive scaffold for the design of chelating ligands.

Development of this compound-Derived Ligands for Metal-Mediated Processes

Derivatives of this compound can be envisioned as versatile ligands for a range of metal-mediated processes. For instance, reaction of the aldehyde group with various amines can lead to the formation of Schiff base ligands. These ligands, featuring an imine nitrogen and the formamide nitrogen or oxygen, could act as bidentate or tridentate chelators for transition metals.

The synthesis of such ligands is typically straightforward, often involving a simple condensation reaction. The electronic and steric properties of the resulting ligands can be fine-tuned by varying the amine component in the condensation step. This modularity allows for the creation of a library of ligands with tailored properties for specific catalytic applications.

Understanding Chelation Properties and Coordination Chemistry

The chelation properties of ligands derived from this compound would be determined by the nature of the donor atoms and the geometry of the resulting metal complex. The formamide group can coordinate to a metal center through either the nitrogen or the oxygen atom, leading to different coordination modes.

The formation of five- or six-membered chelate rings with a metal center is a key factor in the stability of the resulting coordination complexes. sapub.org The coordination chemistry of such complexes can be studied using various spectroscopic techniques, such as infrared and nuclear magnetic resonance spectroscopy, as well as single-crystal X-ray diffraction. These studies would provide valuable insights into the ligand's binding mode, the geometry of the metal center, and the electronic properties of the complex, all of which are crucial for understanding and optimizing its catalytic activity. nih.govrdd.edu.iq

Utilization in Supramolecular Chemistry and Self-Assembly

The N-H and C=O groups of the formamide moiety can act as hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The aldehyde group can be further functionalized to introduce other recognition motifs, allowing for the design of more complex self-assembling systems.

While specific studies on the supramolecular chemistry of this compound are limited, the principles of crystal engineering and molecular self-assembly suggest that this molecule could be a valuable component in the design of new materials with interesting properties. The ability to form predictable and robust intermolecular interactions is a cornerstone of designing functional supramolecular ensembles. nih.gov

Formation of Hydrogen-Bonded Architectures and Host-Guest Systems

The formamide group in this compound is a classic motif for the formation of robust hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows for the self-assembly of molecules into well-defined, ordered structures.

In the crystalline state, molecules containing formamide groups are known to form infinite chains through N—H⋯O hydrogen bonds. For instance, a related compound, N-(2,4,6-trimethylphenyl)formamide, demonstrates this behavior, where molecules are linked to form infinite chains via such interactions. researchgate.net This propensity for forming strong, directional hydrogen bonds is a key feature that can be exploited in the design of supramolecular architectures.

These hydrogen-bonding capabilities also suggest that this compound could be a valuable building block for creating host-guest systems. The defined spatial arrangement of its functional groups could allow it to form cavities or clefts that can encapsulate smaller guest molecules. The stability of such complexes would be enhanced by the network of hydrogen bonds.

Table 1: Hydrogen Bonding Properties of Formamide-Containing Compounds

| Compound | Hydrogen Bond Type | Resulting Architecture |

| This compound (predicted) | N—H⋯O | Chains, sheets, or 3D networks |

| N-(2,4,6-Trimethylphenyl)formamide | N—H⋯O | Infinite chains |

| N-(2-Formamidoethyl)formamide | N—H⋯O | Two-dimensional network |

Integration into Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity. acs.org They are constructed from organic building blocks linked by strong covalent bonds. The aldehyde group of this compound makes it a suitable candidate for integration into COF structures.

Aldehyde-functionalized molecules are commonly used as monomers in the synthesis of COFs, typically through condensation reactions with amines to form imine linkages. While specific examples of COFs synthesized directly from this compound are not prominent in the literature, its bifunctional nature—a reactive aldehyde group for framework construction and a hydrogen-bonding formamide group—could impart unique properties to the resulting material. The formamide moiety could line the pores of the COF, creating a functionalized surface with specific binding properties.

The integration of such functional groups can be advantageous for applications like selective gas adsorption or catalysis, where the nature of the pore surface plays a critical role. The inherent porosity of COFs, combined with the functionalization provided by the formamide group, could lead to materials with tailored properties for specific applications.

This compound in Advanced Polymer Synthesis

The reactivity of the aldehyde group in this compound also lends itself to applications in polymer synthesis, where it can be used as a monomer to introduce specific functionalities into the polymer backbone or as side chains.

Monomer Applications for Functional Polymeric Materials and Dendrimers

In the realm of functional polymers, this compound can be envisioned as a monomer that introduces a formyl group, which can then be used for post-polymerization modifications. For example, the aldehyde can be converted to other functional groups or used as a reactive site for cross-linking.

Dendrimers are highly branched, well-defined macromolecules with a central core. nih.gov Their synthesis involves a step-wise growth process, and monomers with multiple reactive sites are key to building the branched structure. While the direct use of this compound in dendrimer synthesis is not extensively documented, its aldehyde functionality could be utilized in condensation reactions with multi-amine cores or branching units to build dendritic architectures. The formamide group would then be a peripheral functional group on the dendrimer surface, influencing its solubility and interaction with other molecules.

The synthesis of dendrimers can be broadly categorized into divergent and convergent approaches. nih.gov In a divergent synthesis starting from a core, a molecule like this compound could be attached in the outer layers, presenting its formamide groups on the dendrimer surface.

Table 2: Potential Polymerization and Dendrimer Synthesis Applications

| Application | Role of this compound | Key Functional Group | Potential Outcome |

| Functional Polymers | Monomer | Aldehyde | Polymers with reactive side chains for further modification. |

| Dendrimers | Branching or surface unit | Aldehyde | Dendrimers with formamide surface groups influencing solubility and binding. |

Future Research Directions and Emerging Opportunities for N 2 Formylphenyl Formamide

Exploration of Novel Catalytic Transformations Mediated by N-(2-formylphenyl)formamide Derivatives

The inherent reactivity of this compound and its derivatives opens avenues for their use in catalysis, either as organocatalysts themselves or as ligands for metal-catalyzed reactions. The development of synergistic catalytic processes, which combine multiple catalytic cycles, represents a promising direction for creating complex molecules. mdpi.com

Future investigations could focus on designing chiral derivatives of this compound to act as organocatalysts in asymmetric synthesis. For instance, research has already demonstrated the use of a related compound, N-(2-formylphenyl)-4-methylbenzenesulfonamide, in atroposelective aminocatalytic reactions to produce axially chiral 2-arylquinolines with high enantioselectivity. nih.gov This highlights the potential of the N-(2-formylphenyl) scaffold in creating a chiral environment for stereocontrolled transformations. Research could be expanded to explore other cycloadditions and asymmetric transformations catalyzed by these systems.

Furthermore, the formamide (B127407) and aldehyde moieties can be modified to create bidentate or polydentate ligands for transition metal catalysis. These ligands could be instrumental in reactions such as cross-coupling, C-H activation, and hydrogenation, where the precise spatial arrangement of the coordinating atoms can tune the catalyst's activity and selectivity.

Table 1: Potential Catalytic Roles for this compound Derivatives

| Catalysis Type | Potential Role of Derivative | Target Reactions |

|---|---|---|

| Organocatalysis | Chiral scaffold | Asymmetric aza-Michael additions, Cycloadditions, Aldol reactions |

| Metal Catalysis | Bidentate ligand precursor | Cross-coupling, C-H functionalization, Asymmetric hydrogenation |

| Synergistic Catalysis | Component in dual-catalyst systems | Multicomponent reactions for complex heterocycles |

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The synthesis of this compound analogs with increased molecular complexity is a key area for future development. Advanced strategies such as domino reactions and multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the construction of intricate molecular architectures in a single, efficient step. researchgate.netlew.robeilstein-journals.orgepfl.ch

Domino reactions, where subsequent transformations occur under the same reaction conditions, could be designed starting from simple precursors to build complex heterocyclic systems fused to the this compound core. researchgate.netlew.ro Similarly, MCRs, which combine three or more reactants in one pot, offer a powerful tool for generating libraries of diverse this compound analogs. beilstein-journals.orgfrontiersin.orgresearchgate.net For example, a CuI-catalyzed three-component tandem reaction of 2-(2-formylphenyl)ethanones with amines and phosphonates has been used to synthesize complex isoquinoline (B145761) derivatives. beilstein-journals.org Adapting such methodologies by using this compound or its precursors could yield novel and structurally diverse analogs.

Another advanced strategy involves isotopic labeling. The preparation of deuterated formamides for use in MCRs has been reported, which can introduce deuterium (B1214612) into specific molecular positions to study reaction mechanisms or alter metabolic pathways in drug discovery. beilstein-journals.org Applying these techniques to this compound could produce valuable labeled compounds for various research applications.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms